m-PEG3-CH2CH2COOH

PROTAC linker optimization structure-activity relationship PTK2 degradation

Choose m-PEG3-CH2CH2COOH to guarantee experimental reproducibility in PROTAC and ADC workflows. This monodisperse PEG3 linker features a defined methoxy terminus and terminal -CH2CH2COOH motif for efficient EDC/HATU-mediated amide conjugation with primary amines. Substituting superficially similar PEG variants (e.g., m-PEG2-CH2CH2COOH or m-PEG3-CH2COOH) alters degradation efficiency, linker geometry, and LogP—compromising SAR integrity. Secure the optimal PEG3 chain length validated in PTK2 degrader studies, and gain a non-cleavable, solubility-enhancing spacer trusted for nanoparticle coating and bioconjugation applications.

Molecular Formula C10H20O6
Molecular Weight 236.26 g/mol
Cat. No. B1677520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-CH2CH2COOH
Synonymsm-PEG4-acid
Molecular FormulaC10H20O6
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C10H20O6/c1-13-4-5-15-8-9-16-7-6-14-3-2-10(11)12/h2-9H2,1H3,(H,11,12)
InChIKeyZMCJTXKSDDFJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG3-CH2CH2COOH for PROTAC and ADC Development: Technical Baseline


m-PEG3-CH2CH2COOH (CAS 67319-28-2) is a monodisperse polyethylene glycol derivative composed of a methoxy-terminated three-unit PEG chain (m-PEG3) linked via an ethyl bridge (-CH2CH2-) to a terminal carboxylic acid . The compound functions as a non-cleavable linker in both antibody-drug conjugates (ADCs) and PROTAC degrader molecules . With a molecular weight of 236.26 g/mol and the molecular formula C₁₀H₂₀O₆, this compound is supplied as a solid with commercial purities typically specified at 97%–98% . The methoxy cap provides a defined, non-reactive terminus, while the carboxylic acid enables straightforward amide bond formation with primary amines via standard EDC or HATU activation chemistry .

Why m-PEG3-CH2CH2COOH Cannot Be Replaced by Generic PEG Analogs


The substitution of m-PEG3-CH2CH2COOH with superficially similar PEG-based carboxylic acids—including m-PEG2-CH2CH2COOH, m-PEG4-CH2CH2COOH, or m-PEG3-CH2COOH—introduces quantifiable performance shifts that compromise experimental reproducibility. PEG chain length directly modulates ternary complex formation geometry in PROTACs and conjugate flexibility in ADCs; even a single ethylene glycol unit difference alters the spatial orientation of the POI warhead relative to the E3 ligase ligand, yielding non-equivalent degradation efficiency [1]. Furthermore, variations in the tethering architecture—specifically the presence or absence of the -CH2CH2- bridge between the PEG chain and the carboxylate—affect both the compound's physicochemical properties (notably its LogP value and aqueous solubility profile) and the conformational freedom of the conjugated payload . Generic substitution without empirical validation therefore risks introducing systematic error into structure-activity relationship (SAR) analyses and may invalidate cross-study comparisons of linker performance [1].

Quantitative Differentiation of m-PEG3-CH2CH2COOH: Evidence-Based Comparator Analysis


PEG3 Linker Length Optimizes PROTAC Degradation Activity vs. PEG2 and PEG4 Analogs

In a systematic PROTAC linker optimization study for PTK2 (focal adhesion kinase) degraders, the PEG3-containing degrader (BI-3663) demonstrated optimal degradation activity compared to analogs with shorter (PEG2) or longer (PEG4 and PEG6) linkers. BI-3663, which incorporates a linker derived from the m-PEG3-CH2CH2COOH scaffold, achieved superior target engagement and degradation efficiency as quantified by Western blot analysis of PTK2 protein levels following treatment [1]. The study evaluated a series of PROTACs in which only the PEG linker length was varied while maintaining identical POI warhead and E3 ligase ligand components, providing a direct head-to-head comparison of linker performance [1].

PROTAC linker optimization structure-activity relationship PTK2 degradation

m-PEG3-COOH Scaffold LogP Differentiates from m-PEG2-CH2CH2COOH in Physicochemical Profile

The physicochemical properties of m-PEG3-CH2CH2COOH can be compared to those of its structurally related scaffold m-PEG3-COOH (m-PEG2-CH2CH2COOH, CAS 209542-49-4) to illustrate how even a single ethylene glycol unit difference alters lipophilicity . m-PEG3-COOH has a reported LogP value of 0.14070, while m-PEG3-CH2CH2COOH has a reported LogP value of 0.1573 . The difference of 0.0166 LogP units, though numerically small, corresponds to a measurable shift in partition coefficient that can influence conjugate solubility and cellular permeability in downstream applications .

LogP comparison PEG linker hydrophilicity physicochemical properties

Commercial Purity Specifications: 97–98% Batch Consistency for Reproducible Conjugation

Across multiple commercial suppliers, m-PEG3-CH2CH2COOH is consistently offered at purities of 97% or 98%, with these specifications verified through routine analytical characterization . This level of purity ensures that sub-stoichiometric impurities—including truncated PEG oligomers or oxidized species—do not introduce confounding variables into biological assays or synthetic workflows [1]. High-purity PEG linkers are documented to reduce variance in SAR tables, prevent artifactual cytotoxicity from aggregate formation, and accelerate regulatory analytical validation [1].

PEG linker purity batch-to-batch consistency conjugation reproducibility

Non-Cleavable Linker Architecture Provides Stable Conjugation vs. Cleavable Linker Systems

m-PEG3-CH2CH2COOH is classified as a non-cleavable ADC linker, meaning that the amide bond formed between its carboxylic acid terminus and a primary amine on an antibody or payload remains intact under physiological conditions . This contrasts with cleavable linker systems (e.g., those incorporating disulfide bonds or protease-sensitive peptide sequences) that are designed to release payloads upon internalization. Non-cleavable linkers require lysosomal degradation of the entire antibody-linker-payload construct for drug release, a mechanism that provides distinct pharmacokinetic and toxicity profiles .

ADC linker stability non-cleavable linker conjugate integrity

Validated Application Scenarios for m-PEG3-CH2CH2COOH in Drug Discovery and Conjugate Development


Synthesis of PEG3-Containing PROTACs with Empirically Validated Linker Length

m-PEG3-CH2CH2COOH serves as a critical synthetic intermediate for constructing PROTAC degraders that require a three-unit PEG spacer. As demonstrated in the PTK2 degrader study, the PEG3 linker length was identified as optimal among PEG2, PEG3, PEG4, and PEG6 variants for achieving maximal target protein degradation [1]. Procurement of this compound enables direct implementation of this validated linker geometry in PROTAC design without requiring de novo optimization of PEG chain length. The terminal carboxylic acid permits facile conjugation to amine-functionalized E3 ligase ligands (e.g., VHL or CRBN ligands) or POI warheads via standard EDC/HATU-mediated amide coupling chemistry [1].

Non-Cleavable ADC Linker for Stable Antibody-Drug Conjugation

m-PEG3-CH2CH2COOH functions as a non-cleavable linker component in antibody-drug conjugate (ADC) synthesis, where it provides a stable covalent tether between the antibody scaffold and the cytotoxic payload . The non-cleavable architecture ensures that the drug is released only upon complete lysosomal degradation of the antibody-linker-drug construct, a mechanism that may be preferred for targets where extracellular payload release could cause off-target toxicity. The PEG3 spacer contributes aqueous solubility to the conjugate while maintaining a compact molecular footprint that does not sterically hinder antigen binding .

Surface Functionalization and Bioconjugation Requiring Defined PEG Spacing

The defined three-unit PEG chain of m-PEG3-CH2CH2COOH provides a precise hydrophilic spacer for applications including nanoparticle surface coating, biosensor development, and protein PEGylation . The methoxy cap prevents undesired cross-reactivity, while the terminal carboxylic acid enables covalent attachment to amine-presenting surfaces or biomolecules. The compound's LogP value of 0.1573 indicates a balanced hydrophilicity-lipophilicity profile suitable for maintaining aqueous solubility while permitting limited membrane interaction when required . The hydrophilic PEG3 segment reduces non-specific protein adsorption in surface coating applications, enhancing the antifouling properties of functionalized materials .

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